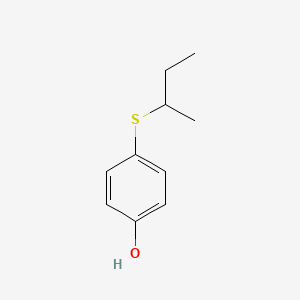

4-(1-Methylpropylthio)phenol

Beschreibung

4-(1-Methylpropylthio)phenol is a phenolic compound featuring a thioether substituent at the para position. Its structure consists of a hydroxyl (-OH) group attached to a benzene ring, with a sulfur atom linked to a branched 1-methylpropyl chain (-S-CH(CH2CH3)2). This compound belongs to the class of aryl thioethers, where sulfur bridges the aromatic ring and an alkyl group.

Key characteristics:

- Molecular formula: C10H14OS (calculated).

- Functional groups: Phenolic -OH and thioether (-S-alkyl).

- Potential applications: Intermediate in organic synthesis, stabilizer in polymers, or antioxidant agent due to sulfur's radical-scavenging properties.

Eigenschaften

Molekularformel |

C10H14OS |

|---|---|

Molekulargewicht |

182.28 g/mol |

IUPAC-Name |

4-butan-2-ylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3 |

InChI-Schlüssel |

KJHZKRXYOKZWOA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)SC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Compounds

Physical and Chemical Properties

Table 2: Comparative Physical Properties

*Inferred from electronic effects: Thioether groups are less electron-withdrawing than alkoxy groups, leading to slightly weaker acidity compared to 4-alkoxyphenols.

Reactivity and Stability

- Oxidation Sensitivity: The thioether group in 4-(1-Methylpropylthio)phenol is prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions. This contrasts with alkylphenols (e.g., 4-Butylphenol), which are more stable but lack sulfur-based reactivity .

- Acidity: The phenolic -OH in 4-(1-Methylpropylthio)phenol is less acidic than thiophenols (e.g., 4-Isopropylthiophenol, pKa ~6.5–7.5) due to the absence of a thiol (-SH) group . However, it is more acidic than alkylphenols (pKa ~10.5) due to the sulfur atom’s polarizability .

- Synthetic Utility: Thioethers like 4-(1-Methylpropylthio)phenol are valuable in nucleophilic substitution reactions, whereas alkylphenols are more commonly used in esterification or etherification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.